molecular formula C7H4F3NO2 B12995241 2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone CAS No. 1060804-65-0

2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone

Cat. No.: B12995241
CAS No.: 1060804-65-0
M. Wt: 191.11 g/mol
InChI Key: VKCJFQXKGHROMR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone is an organic compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.107 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a hydroxyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone typically involves the reaction of 3-hydroxypyridine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the activity of the protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-hydroxypyridin-4-yl)ethanone is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1060804-65-0

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-hydroxypyridin-4-yl)ethanone

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)4-1-2-11-3-5(4)12/h1-3,12H

InChI Key

VKCJFQXKGHROMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)C(F)(F)F)O

Origin of Product

United States

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